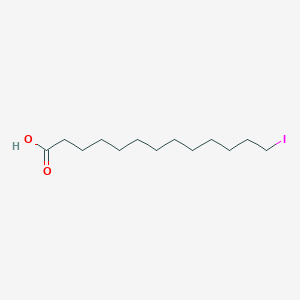
13-Iodotridecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 13-iodotridécanoïque est un acide gras à longue chaîne de formule moléculaire C13H25IO2. Il est caractérisé par la présence d’un atome d’iode attaché au 13e carbone de la chaîne d’acide tridécanoïque.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de l’acide 13-iodotridécanoïque implique généralement l’iodation de l’acide tridécanoïque. Une méthode courante est la réaction d’halogénation, où l’acide tridécanoïque est traité avec de l’iode en présence d’un catalyseur approprié. Les conditions réactionnelles comprennent souvent un solvant tel que l’acide acétique et une plage de températures de 50 à 70 °C pour faciliter le processus d’iodation .
Méthodes de production industrielle : La production industrielle de l’acide 13-iodotridécanoïque peut impliquer des processus d’halogénation à grande échelle utilisant des réacteurs à écoulement continu. Ces réacteurs permettent un contrôle précis des conditions réactionnelles, garantissant un rendement élevé et une pureté élevée du produit final. L’utilisation de techniques de purification avancées, telles que la distillation et la recristallisation, améliore encore la qualité du composé .
Analyse Des Réactions Chimiques
Types de réactions : L’acide 13-iodotridécanoïque subit diverses réactions chimiques, notamment :
Oxydation : Le groupe acide carboxylique peut être oxydé pour former les aldéhydes ou cétones correspondants.
Réduction : L’atome d’iode peut être réduit pour former de l’acide tridécanoïque.
Substitution : L’atome d’iode peut être substitué par d’autres groupes fonctionnels, tels que des groupes hydroxyle ou amino.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Les réactions de substitution nucléophile impliquent souvent des réactifs tels que l’hydroxyde de sodium (NaOH) ou l’ammoniac (NH3).
Principaux produits :
Oxydation : Formation d’aldéhydes ou de cétones.
Réduction : Formation d’acide tridécanoïque.
Substitution : Formation de dérivés hydroxylés ou aminés.
Applications De Recherche Scientifique
L’acide 13-iodotridécanoïque a des applications diverses en recherche scientifique :
Chimie : Utilisé comme précurseur dans la synthèse de molécules organiques complexes et comme réactif dans diverses réactions chimiques.
Biologie : Étudié pour son rôle dans le métabolisme lipidique et comme inhibiteur potentiel de la palmitoylation des protéines.
Médecine : Investigé pour ses propriétés antimicrobiennes et son utilisation potentielle dans le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques spécialisés et comme intermédiaire dans la synthèse de tensioactifs et de lubrifiants
Mécanisme D'action
Le mécanisme d’action de l’acide 13-iodotridécanoïque implique son interaction avec les membranes cellulaires et les protéines. L’atome d’iode améliore la lipophilie de la molécule, lui permettant de s’intégrer dans les bicouches lipidiques. Cette intégration peut perturber l’intégrité des membranes et affecter la fonction des protéines. De plus, l’acide 13-iodotridécanoïque peut inhiber la palmitoylation des protéines, une modification post-traductionnelle essentielle à la localisation et à la fonction des protéines .
Composés similaires :
- Acide 12-iodo-dodécanoïque
- Acide 14-iodotétradécanoïque
- Acide myristique
Comparaison : L’acide 13-iodotridécanoïque est unique en raison de sa longueur de chaîne spécifique et de la position de l’atome d’iode. Comparé à l’acide 12-iodo-dodécanoïque et à l’acide 14-iodotétradécanoïque, il présente un équilibre distinct de propriétés hydrophobes et hydrophiles, ce qui le rend approprié pour des applications spécifiques. L’acide myristique, bien que similaire en structure, n’a pas d’atome d’iode, ce qui modifie considérablement sa réactivité chimique et son activité biologique .
Comparaison Avec Des Composés Similaires
- 12-Iodododecanoic acid
- 14-Iodotetradecanoic acid
- Myristic acid
Comparison: 13-Iodotridecanoic acid is unique due to its specific chain length and the position of the iodine atom. Compared to 12-Iodododecanoic acid and 14-Iodotetradecanoic acid, it has a distinct balance of hydrophobic and hydrophilic properties, making it suitable for specific applications. Myristic acid, while similar in structure, lacks the iodine atom, which significantly alters its chemical reactivity and biological activity .
Propriétés
Numéro CAS |
71736-20-4 |
|---|---|
Formule moléculaire |
C13H25IO2 |
Poids moléculaire |
340.24 g/mol |
Nom IUPAC |
13-iodotridecanoic acid |
InChI |
InChI=1S/C13H25IO2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13(15)16/h1-12H2,(H,15,16) |
Clé InChI |
ORYSZIOQZCKRGV-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCCI)CCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


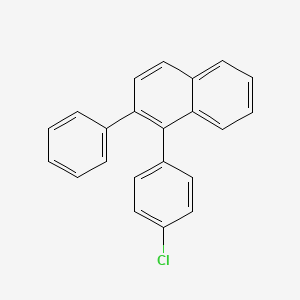
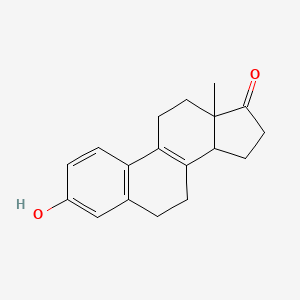
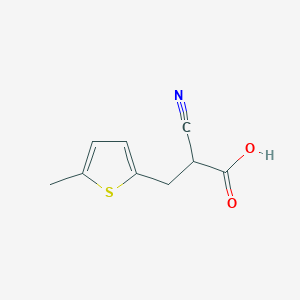

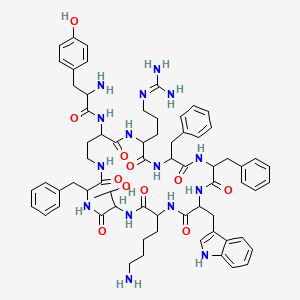
![n-[(3-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine](/img/structure/B12285709.png)
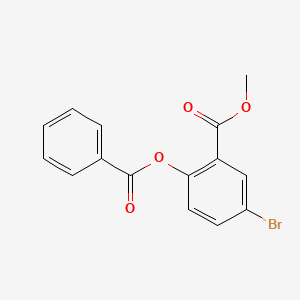
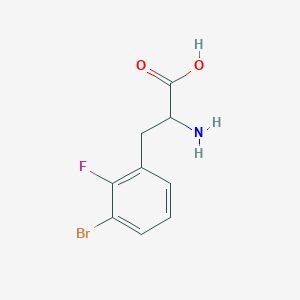
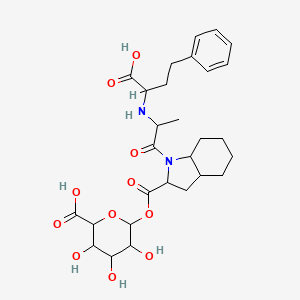
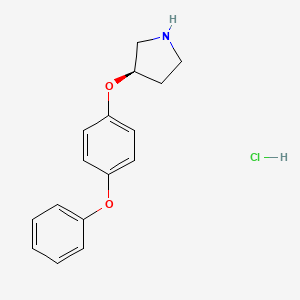
![[1,1'-Biphenyl]-4-carboxylic acid, 2'-[(1R)-1-[(2R)-3-[[2-(4-chloro-3-fluorophenyl)-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl-](/img/structure/B12285752.png)
![tert-Butyl 6-bromo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B12285755.png)
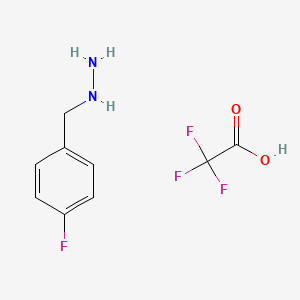
![5-[7-(1-Bromoethyl)-1-benzofuran-2-yl]-3-tert-butyl-1,3-oxazolidin-2-one](/img/structure/B12285763.png)
